molecular formula C17H22N2O5S2 B2462059 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034564-45-7

5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2462059
M. Wt: 398.49
InChI Key: LDOLNFGAGBCKJD-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with a benzamide core structure, which is a common structure in many pharmaceuticals1. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is often found in biologically active compounds1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for this compound, similar compounds are often synthesized through condensation reactions or coupling reactions2. The exact method would depend on the specific functional groups present and the desired configuration2.



Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups and a relatively large number of atoms1. The exact structure would depend on the specific arrangement of these groups and the stereochemistry of the molecule1.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, benzamides and thiophenes both have characteristic reactions. For example, benzamides can undergo hydrolysis to form carboxylic acids and amines, while thiophenes can undergo electrophilic aromatic substitution1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. However, we can predict that it would likely be a solid at room temperature, given the size and complexity of the molecule1. It may also have relatively low solubility in water due to the presence of nonpolar groups1.


Safety And Hazards

Without specific toxicity data, it’s hard to say exactly how hazardous this compound would be. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment1.


properties

IUPAC Name

5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOLNFGAGBCKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide

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